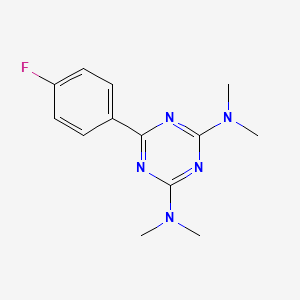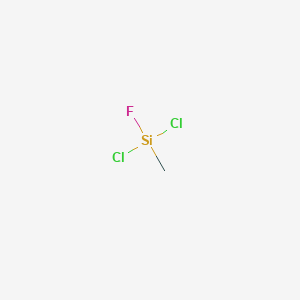
Dichlorofluoromethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorofluoromethylsilane is a chemical compound with the formula CH₂Cl₂SiF It is a member of the organosilicon family, which includes compounds containing carbon-silicon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichlorofluoromethylsilane can be synthesized through several methods. One common method involves the reaction of methyltrichlorosilane with hydrogen fluoride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. Another method involves the fluorination of dichloromethylsilane using antimony trifluoride .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of reactive chemicals and the use of specialized equipment to maintain the required reaction conditions. Safety measures are crucial due to the potential hazards associated with the chemicals involved.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorofluoromethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can react with unsaturated compounds to form addition products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include antimony trifluoride for fluorination and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pressures to achieve the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, fluorination reactions can produce difluoromethylsilane, while substitution reactions can yield a variety of organosilicon compounds .
Aplicaciones Científicas De Investigación
Dichlorofluoromethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential use in modifying biological molecules and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals and materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of dichlorofluoromethylsilane involves its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with various elements, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the fluorine atom.
Difluoromethylsilane: Contains two fluorine atoms instead of one.
Dichlorodimethylsilane: Contains two methyl groups instead of one fluorine and one chlorine.
Uniqueness
Dichlorofluoromethylsilane is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination allows for a wider range of chemical reactions and applications compared to similar compounds .
Propiedades
Número CAS |
420-58-6 |
|---|---|
Fórmula molecular |
CH3Cl2FSi |
Peso molecular |
133.02 g/mol |
Nombre IUPAC |
dichloro-fluoro-methylsilane |
InChI |
InChI=1S/CH3Cl2FSi/c1-5(2,3)4/h1H3 |
Clave InChI |
HAQCYFVZKUAIEU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](F)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


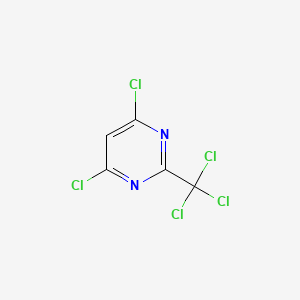
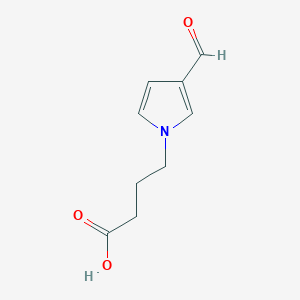
![(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid](/img/structure/B13424489.png)
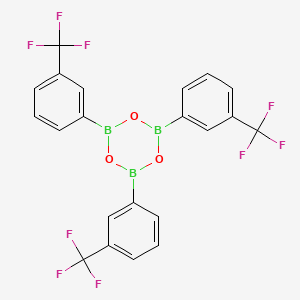
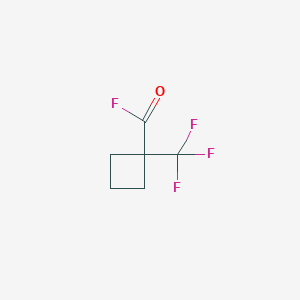
pyridine](/img/structure/B13424508.png)
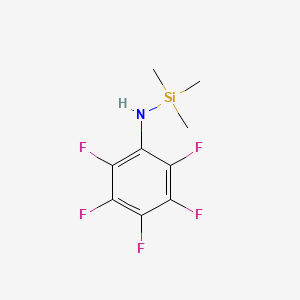
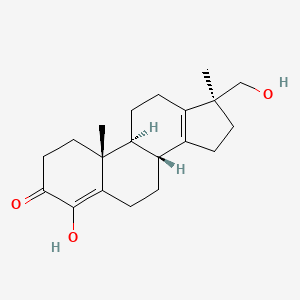
![Bicyclo[2.2.2]octane, 1-fluoro-4-phenyl-](/img/structure/B13424513.png)
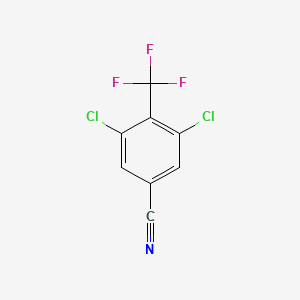
![[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl N-[[(6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]sulfamate](/img/structure/B13424524.png)
![Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13424529.png)
